(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-14(2)16-8-5-15(6-9-16)7-12-19(21)18-11-10-17(22-3)13-20(18)23-4/h5-14H,1-4H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEGLLGJJAWWMB-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethoxybenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
The compound (2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a member of the chalcone family, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This article explores its scientific research applications, supported by case studies and data tables.
Chemical Properties and Structure
The molecular formula of the compound is , and it features a characteristic chalcone structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of methoxy groups on the phenyl rings enhances its reactivity and biological activity.
Antioxidant Activity
Chalcones have been extensively studied for their antioxidant properties. Research indicates that This compound exhibits significant free radical scavenging activity. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential use in preventing oxidative damage in cells .
Anticancer Properties
Chalcones are recognized for their anticancer effects. In vitro studies have shown that this specific compound can induce apoptosis in various cancer cell lines. For instance, it has been found to inhibit the proliferation of breast cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases. This suggests a potential therapeutic role in treating conditions such as arthritis and other inflammatory disorders .
Photostability and Photophysical Properties
The photophysical properties of This compound have been explored for applications in dye-sensitized solar cells (DSSCs). Studies indicate that this chalcone derivative exhibits good photostability and can be used as a sensitizer due to its ability to absorb light effectively .
Non-linear Optical (NLO) Properties
Chalcones are also being investigated for their non-linear optical properties, which are crucial for applications in optoelectronics. The compound has shown promising results in terms of high non-linear refractive indices, making it suitable for use in optical devices such as modulators and switches .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Photophysical Properties
Case Study 1: Anticancer Research
A study conducted on breast cancer cell lines demonstrated that treatment with This compound resulted in a 70% reduction in cell viability after 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Photophysical Applications
In research focused on dye-sensitized solar cells, the compound was incorporated into a cell matrix, resulting in an efficiency increase of 15% compared to traditional dyes. Its stability under UV light exposure was significantly higher than that of conventional organic dyes .
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Effects on Physicochemical Properties
The substituents on the aryl rings significantly alter solubility, melting points, and biological activity. Key analogs and their properties are summarized below:
Key Observations:
- Electron-Donating vs. In contrast, chloro substituents (e.g., ) are electron-withdrawing, reducing reactivity .
- Lipophilicity: The isopropyl group in the target compound increases lipophilicity compared to analogs with hydroxyl or methoxy groups (e.g., ), which may improve blood-brain barrier penetration .
Anticancer Potential
- Compound 5o (): A pyrazole-hybrid chalcone with 3,4-dimethoxyphenyl groups exhibited potent cytotoxicity (IC50 = 2.13 µM against MCF-7 cells) via tubulin polymerization inhibition. The target compound’s 2,4-dimethoxy configuration may alter binding to tubulin’s colchicine site due to steric differences .
- PAAPA (): A dimethylamino-substituted chalcone showed strong ACE2 interactions, suggesting substituent-dependent targeting. The target compound’s isopropyl group may favor hydrophobic interactions in similar contexts .
Anti-Inflammatory and Antioxidant Activity
- (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one (): Demonstrated anti-inflammatory activity (IC50 = 3.13 µM) in MCF-7/AREc32 cells. The trifluoromethyl group enhances metabolic stability, whereas the target compound’s isopropyl group may prioritize lipophilicity over polarity .
- Hydroxylated Analogs (): Chalcones with hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxy) showed antioxidant effects, which the target compound may lack due to its absence of free hydroxyl groups .
Structural Insights from Crystallography
- Chloro-Substituted Analog (): X-ray studies revealed a dihedral angle of 53.5° between the aryl rings, influencing conjugation and molecular packing. The target compound’s dimethoxy groups may increase planarity, enhancing π-π stacking in crystal lattices .
Biological Activity
The compound (2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific chalcone derivative, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effects on the MCF-7 breast cancer cell line, it was found to induce apoptosis and inhibit cell proliferation effectively. The mechanism of action involved the activation of pro-apoptotic factors such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction via Bax activation |
| HeLa | 12.5 | Cell cycle arrest at G2/M phase |
| A549 | 18.0 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the downregulation of NF-kB signaling pathways.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this chalcone derivative exhibits antimicrobial activity against various bacterial strains. A study reported that it showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : By modulating apoptotic pathways, it enhances the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.
- Inhibition of Inflammatory Pathways : The compound interferes with key signaling pathways involved in inflammation, particularly the NF-kB pathway.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this chalcone derivative on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 18 µM. Flow cytometry analysis confirmed that treated cells exhibited increased sub-G1 population, indicative of apoptosis.
Study 2: Anti-inflammatory Effects
In an experimental model using LPS-stimulated RAW 264.7 macrophages, treatment with the compound resulted in a significant reduction in TNF-α levels by approximately 70%, demonstrating its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic strategies are optimal for preparing (2E)-1-(2,4-dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how can reaction conditions influence stereochemical outcomes?
Answer:
The compound is synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., 2,4-dimethoxyacetophenone) and an aldehyde (e.g., 4-isopropylbenzaldehyde) under acidic or basic conditions. Key considerations:
- Catalyst choice : NaOH/ethanol or HCl/glacial acetic acid can yield chalcone derivatives, but base catalysis typically favors E-isomer formation due to steric hindrance .
- Temperature : Elevated temperatures (60–80°C) accelerate enolate formation but may require reflux conditions for complete conversion.
- Stereochemical control : The E-configuration is confirmed by NMR coupling constants () for trans-vinylic protons and corroborated by X-ray crystallography .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
- Spectroscopy :
- IR : Confirm carbonyl stretch (~1650–1680 cm) and aromatic C–H bending (800–900 cm) .
- NMR : Key signals include methoxy groups (δ 3.8–4.0 ppm), isopropyl protons (δ 1.2–1.3 ppm, doublet), and vinylic protons (δ 6.8–7.5 ppm, J = 15–16 Hz) .
- HR-MS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- XRD : Single-crystal X-ray diffraction definitively assigns the E-configuration and quantifies bond angles/lengths (e.g., C=O: ~1.22 Å, C=C: ~1.34 Å) .
- Resolving discrepancies : Conflicting NMR signals (e.g., solvent-induced shifts) are addressed by comparing experimental data with DFT-calculated spectra or repeating measurements in deuterated DMSO/CDCl .
Advanced: How do computational methods (e.g., DFT) complement experimental data in analyzing this compound’s electronic structure and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with UV-Vis absorption maxima (λ) for photochemical applications .
- Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic sites for reaction mechanism studies.
- Geometric parameters : Bond lengths/angles from DFT show <2% deviation from XRD data (see Table 1) .
Table 1. Experimental vs. DFT-calculated bond parameters:
| Parameter | XRD (Å/°) | DFT (Å/°) |
|---|---|---|
| C=O bond length | 1.22 | 1.24 |
| C=C bond length | 1.34 | 1.32 |
| C–O–C angle | 117.5° | 118.2° |
Advanced: How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) for structurally similar chalcone derivatives?
Answer:
Discrepancies in bioactivity arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency compared to electron-donating groups (e.g., OCH) .
- Assay variability : Standardize protocols (e.g., MIC values via broth microdilution) against reference strains (e.g., S. aureus ATCC 25923).
- Structure-activity relationship (SAR) : Use molecular docking to correlate substituent positions with target binding (e.g., bacterial enzyme active sites) .
Advanced: What intermolecular interactions govern the crystallization behavior of this compound, and how do they influence its solid-state properties?
Answer:
XRD reveals:
- Non-covalent interactions : C–H···O hydrogen bonds and π–π stacking between aromatic rings stabilize the crystal lattice .
- Packing motifs : Centrosymmetric vs. non-centrosymmetric arrangements impact nonlinear optical (NLO) properties. For example, non-centrosymmetric crystals exhibit second-harmonic generation (SHG) activity .
- Solvent effects : Polar solvents (e.g., ethanol) favor hydrogen-bonded networks, while toluene may induce alternative polymorphs.
Basic: What are the best practices for optimizing yield and purity during large-scale synthesis?
Answer:
- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
- Reaction monitoring : Use TLC (silica gel, hexane:ethyl acetate 7:3) to track progress.
- Yield optimization : Maintain stoichiometric excess of aldehyde (1.2–1.5 eq.) and use inert atmospheres to prevent oxidation .
Advanced: How can researchers leverage spectroscopic data to predict or rationalize unexpected reaction byproducts?
Answer:
- Mass spectrometry : Detect [M+Na] or [M–H] adducts to identify dimerization or oxidation products.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., Z-isomer contamination).
- Kinetic vs. thermodynamic control : High-temperature reactions may favor thermodynamically stable byproducts (e.g., cyclized derivatives), identifiable via GC-MS .
Basic: What safety and handling protocols are essential for working with this compound?
Answer:
- Toxicity : Chalcones may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in amber vials at 4°C under inert gas (N/Ar) to prevent photodegradation .
Advanced: How do solvent polarity and proticity affect the compound’s UV-Vis absorption profile?
Answer:
- Solvatochromism : Polar aprotic solvents (e.g., DMSO) redshift λ due to increased dipole-dipole interactions.
- Protic solvents : Ethanol induces hydrogen bonding with the carbonyl group, altering π→π* transition energies .
Advanced: What strategies validate the compound’s stability under varying pH and temperature conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
